3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, and a chromen-2-one core. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, benzyl bromide, and 4,8-dimethyl-2H-chromen-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chlorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4,8-dimethyl-2H-chromen-2-one under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups, using reagents such as halogens or nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-(1-phenyl-1H-1,2,3-triazol-4-yl)methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound has a similar benzyl and chlorophenyl group but differs in its core structure and additional functional groups.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group exhibit similar chemical reactivity and biological activities but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClO4 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H21ClO4/c1-16-21-12-13-24(30-15-23(28)19-8-10-20(27)11-9-19)17(2)25(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
BWZHGUOQSCMRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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